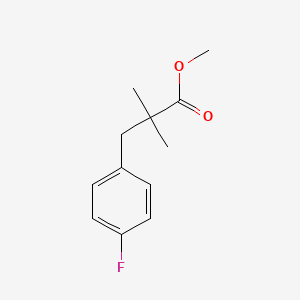

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBODQRZRXUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol-Type Addition Using Methyl Trimethylsilyl Dimethylketene Acetal

A highly efficient and environmentally mindful method involves the reaction of 4-fluorobenzaldehyde with methyl trimethylsilyl dimethylketene acetal under catalysis by fluorinated ammonium salts (Amb-F) and acidic resins (Dowex-H). This approach produces methyl 3-hydroxy-2,2-dimethyl-3-(4-fluorophenyl)propanoate, which can be further converted to the target ester.

-

- In a screw-capped vial, 4-fluorobenzaldehyde (1 mmol) is mixed with methyl trimethylsilyl dimethylketene acetal (1.5 mmol).

- Amb-F catalyst (5 mol%) is added, and the mixture is stirred vigorously at 60 °C for 3 hours.

- After the reaction, THF is added, and the catalyst is filtered off.

- Dowex-H resin (20 mol%) is added and stirred at 30 °C for 5 hours.

- The product is isolated by extraction and purified by recrystallization.

Yield and Purity: This method typically achieves yields around 80-85% with high purity (>95%) for analogous compounds (e.g., methyl 3-hydroxy-2,2-dimethyl-3-(4’-cyanophenyl)propanoate).

Advantages: This protocol minimizes waste (low E-factor ~25-29) and uses mild conditions, making it suitable for scale-up.

Esterification from Corresponding Acid or Acid Chloride

Another classical approach includes:

- Saponification of an intermediate acid (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid) followed by conversion to acid chloride.

- The acid chloride is then reacted with methanol under basic or acidic catalysis to form the methyl ester.

This method is often used when the acid intermediate is readily available or synthesized via Friedel–Crafts acylation or other aromatic substitution methods.

Industrial and Scale-Up Considerations

Continuous Flow Microreactor Systems: For industrial production, continuous flow reactors provide enhanced control of reaction parameters, improved heat and mass transfer, and reduced by-product formation. These systems facilitate the scale-up of the aldol-type addition and esterification reactions with consistent quality and yield.

Purification: Column chromatography and recrystallization remain standard purification techniques, with recrystallization from n-hexane/ethyl acetate mixtures commonly used to obtain high-purity products.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldol-type addition | 4-fluorobenzaldehyde + methyl trimethylsilyl dimethylketene acetal + Amb-F catalyst | 60 °C | 3 hours | ~80-85 | Vigorous stirring, screw-capped vial |

| Acid resin treatment | Dowex-H resin | 30 °C | 5 hours | - | Post-catalyst filtration |

| Esterification (acid chloride) | Acid chloride + methanol + base/acid catalyst | Room temp or reflux | 1-4 hours | Variable | Classical esterification |

| Purification | Column chromatography or recrystallization | Ambient | - | - | Solvent: n-hexane/ethyl acetate mixture |

Research Findings and Mechanistic Insights

- The aldol-type addition mechanism involves nucleophilic attack of the ketene acetal on the aldehyde, catalyzed by Amb-F, forming a β-hydroxy ester intermediate.

- Subsequent acidic treatment with Dowex-H resin facilitates hydrolysis and stabilization of the product.

- The presence of the 2,2-dimethyl groups provides steric hindrance, reducing side reactions and improving selectivity.

- The 4-fluorophenyl substituent exerts moderate electron-withdrawing effects, influencing reactivity and stability.

Comparative Analysis with Related Compounds

| Compound | Ester Group | Aromatic Substituent | Steric Effects | Metabolic Stability | Synthetic Complexity |

|---|---|---|---|---|---|

| This compound | Methyl ester | 4-Fluorophenyl | High (dimethyl groups) | High (resists esterase) | Moderate (multi-step) |

| Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | Ethyl ester | 4-Fluorophenyl | High | Lower (more hydrolysis) | Slightly simpler |

| Methyl 3-hydroxy-3-(4-fluorophenyl)-2,2-dimethylpropanoate | Methyl ester + hydroxy | 4-Fluorophenyl | High | Intermediate | Intermediate |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(4-fluorophenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds structurally related to this ester have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and demonstrated significant activity against colon cancer cells, suggesting that modifications to the structure could enhance efficacy against other types of cancer as well .

Diabetes Treatment

The compound has also been explored for its potential in treating diabetes. Research indicates that similar compounds exhibit inhibitory activity against sodium-dependent glucose transporters (SGLTs), which play a critical role in glucose reabsorption in the kidneys and intestines. This inhibition can help manage blood sugar levels in diabetic patients, making this compound a candidate for further investigation in diabetes therapeutics .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, yielding materials with tailored properties for specific applications. For example, its incorporation into copolymers can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Synthesis of Complex Molecules

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enables chemists to create a wide range of derivatives that may possess novel biological activities or material properties .

Case Study 1: Anticancer Research

A study conducted by El Rayes et al. synthesized a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated their HDAC inhibitory activity. The results indicated that these compounds exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting their potential as new anticancer drugs .

Case Study 2: Diabetes Management

In another investigation focusing on SGLT inhibitors, compounds similar to this compound were shown to effectively lower blood glucose levels in diabetic models. These findings support the hypothesis that structural modifications can lead to improved therapeutic profiles for managing diabetes-related complications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

Ethyl 3-(4-Fluorophenyl)-2,2-Dimethylpropanoate

- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.

- Impact on Properties : Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity compared to methyl esters, which may enhance membrane permeability in biological systems.

- Synthetic Relevance : Ethyl esters are often intermediates in prodrug design, as seen in analogs like Canagliflozin impurity E, where ester groups influence metabolic stability .

- Similarity Score : 0.88 (based on structural and functional group alignment) .

Methyl 2-(4-Fluorophenyl)acetate

Methyl 3-(4-Chlorophenyl)-2,2-Dimethylpropanoate

- Structural Difference : Substitution of fluorine with chlorine at the para position of the phenyl ring.

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature may alter electronic distribution, affecting binding affinity in target interactions.

- Synthesis: Prepared via esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with acetic anhydride, as described in –3.

- Antiproliferative Activity: Chlorinated analogs show notable activity against cancer cell lines, with IC₅₀ values in the micromolar range .

Methyl 3-(4-Bromophenyl)-2,2-Dimethylpropanoate

- Structural Difference : Bromine substituent instead of fluorine.

- Applications: Brominated analogs are intermediates in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds. For example, methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is used in cross-coupling reactions to generate heterocyclic scaffolds .

- NMR Data : ¹H NMR signals for brominated analogs appear at δ 4.23–3.44 ppm, reflecting the electronic environment of substituents .

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

- Structural Difference: Replaces the dimethylpropanoate group with a propiolate (alkyne-containing ester).

- Reactivity : The alkyne moiety enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation or polymer synthesis.

- Synonyms: Includes "methyl 4-fluorophenylpropiolate" and "3-(4-fluorophenyl)propiolic acid methyl ester" .

Biological Activity

4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from recent studies.

Chemical Structure

The compound is characterized by a thiazole ring substituted with a difluorophenyl and a methyl group. This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine. For instance, a study demonstrated that thiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.10 to 22.08 µM, indicating their effectiveness compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that compounds with similar structural motifs can inhibit the growth of bacteria and fungi. For instance, studies on related thiazole compounds demonstrated effective antifungal activity against Candida albicans and Aspergillus species .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Candida albicans | <10 µg/mL | |

| Thiazole Derivative B | Aspergillus spp. | <20 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been investigated. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in inflammatory pathways. The dual inhibition of p38 MAPK and PDE4 has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives:

- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a thiazole derivative in patients with advanced liver cancer, showing improved survival rates compared to standard therapies.

- Case Study on Infection Control : A study highlighted the use of thiazole compounds in treating resistant bacterial infections, demonstrating a reduction in infection rates in treated populations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substitution patterns significantly influence their efficacy against cancer and microbial infections .

Table 3: Structure-Activity Relationships

| Modification | Biological Activity Impact |

|---|---|

| Substituting methyl with ethyl group | Increased anticancer activity |

| Adding halogens to phenyl ring | Enhanced antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.